molecular formula C16H17NO4S B2998075 N-(2-methoxyphenyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide CAS No. 672280-58-9

N-(2-methoxyphenyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide

Cat. No.: B2998075
CAS No.: 672280-58-9
M. Wt: 319.38
InChI Key: LDSMNZLMXLWRGA-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide is a synthetic organic compound that features both an epoxide and a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide typically involves the reaction of 2-methoxyaniline with epichlorohydrin in the presence of a base to form the corresponding epoxide. This intermediate is then reacted with benzenesulfonyl chloride to yield the final product. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Dichloromethane or toluene

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products Formed

    Oxidation: Diols or other oxidized derivatives

    Reduction: Amines or other reduced derivatives

    Substitution: Substituted sulfonamides or epoxide derivatives

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its epoxide group.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide would depend on its specific application. Generally, the epoxide group can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. The sulfonamide group can interact with proteins and enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide
  • This compound
  • This compound

Uniqueness

This compound is unique due to the presence of both an epoxide and a sulfonamide group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.

Properties

IUPAC Name

N-(2-methoxyphenyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-20-16-10-6-5-9-15(16)17(11-13-12-21-13)22(18,19)14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSMNZLMXLWRGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CC2CO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49727125
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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